molecular formula C8H9NOS B13901243 Ethanone, 1-[6-(methylthio)-3-pyridinyl]- CAS No. 828276-48-8

Ethanone, 1-[6-(methylthio)-3-pyridinyl]-

Cat. No.: B13901243
CAS No.: 828276-48-8
M. Wt: 167.23 g/mol
InChI Key: LNQOQKWARJEFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is an organic compound with the molecular formula C15H15NOS. It is known for its unique structure, which includes a pyridine ring substituted with a methylthio group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- involves several steps. One common method includes the reaction of 4-(methylthio)benzyl chloride with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile. This intermediate is then condensed with a 6-methylnicotinic ester to yield 3-2-(4-methylthio)phenyl)-2-cyanoacetylpyridine. Subsequent hydrolysis and decarboxylation under acidic conditions produce 3-2-(4-methylthio)phenyl)acetylpyridine, which is finally oxidized to form the target compound .

Industrial Production Methods

Industrial production of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[6-(methylthio)-3-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[6-(methylthio)-3-pyridinyl]- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly COX-2 inhibitors.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Ethanone, 1-[6-(methylthio)-3-pyridinyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes or modulate receptor activity, leading to various biological effects. For example, as an intermediate in the synthesis of COX-2 inhibitors, it plays a role in reducing inflammation by blocking the cyclooxygenase-2 enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylpyridin-3-yl)-2-(4-methylthio)phenyl)ethanone
  • 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone

Uniqueness

Ethanone, 1-[6-(methylthio)-3-pyridinyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various pharmaceuticals sets it apart from other similar compounds .

Properties

CAS No.

828276-48-8

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-(6-methylsulfanylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H9NOS/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3

InChI Key

LNQOQKWARJEFRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.